5-Chlorovaleric acid

Overview

Description

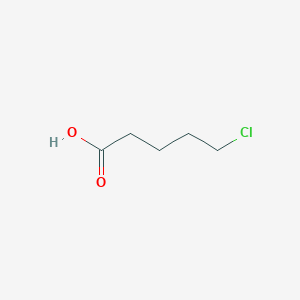

5-Chlorovaleric acid: is an organic compound with the molecular formula C5H9ClO2 5-Chloropentanoic acid . This compound is a derivative of valeric acid, where a chlorine atom is substituted at the fifth carbon position. It is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 1,4-Dichlorobutane and Sodium Cyanide: 5-Chlorovaleric acid can be synthesized by reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.

From 1-Bromo-3-Chloropropane and Diethyl Malonate: Another method involves reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: 5-Chlorovaleric acid can undergo hydrolysis to form valeric acid and hydrochloric acid.

Substitution Reactions: It can react with amines to form amides, with alcohols to form esters, and with mercaptans to form thioesters.

Common Reagents and Conditions:

Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis reactions.

Substitution Reactions: Amines, alcohols, and mercaptans are typical reagents used in substitution reactions.

Major Products Formed:

Amides, Esters, and Thioesters: Depending on the reagents used, the major products can include amides, esters, and thioesters.

Scientific Research Applications

Synthesis of Pharmaceuticals

5-Chlorovaleric acid is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to act as a building block for more complex molecules enhances the efficiency of drug development.

- Case Study: Research has demonstrated that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmaceutical exploration. For instance, modifications to its structure have led to compounds with improved efficacy against specific therapeutic targets.

Flavor and Fragrance Industry

This compound is employed in the formulation of flavoring agents and fragrances. Its unique chemical properties contribute to distinctive scent profiles and taste enhancements in food and cosmetic products.

- Application Example: In food chemistry, this compound derivatives have been explored for their potential to mimic natural flavors, providing an avenue for developing synthetic flavor compounds that are both cost-effective and stable under various conditions.

Researchers utilize this compound in biochemical studies to explore metabolic pathways and enzyme activities. This application aids in understanding various biological processes at a molecular level.

- Example Study: A study investigating the effects of chlorinated fatty acids on cellular metabolism found that this compound could influence lipid metabolism pathways, suggesting potential implications for metabolic disorders.

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals aimed at improving crop protection and yield through effective herbicides and pesticides.

- Field Application: The effectiveness of herbicides containing derivatives of this compound has been tested in various crops, showing promising results in controlling weed populations while minimizing phytotoxicity to the plants.

Mechanism of Action

The mechanism of action of 5-Chlorovaleric acid involves its ability to act as an alkylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives. These reactions are facilitated by the presence of the chlorine atom, which makes the compound more reactive towards nucleophilic substitution .

Comparison with Similar Compounds

5-Bromovaleric Acid: Similar to 5-Chlorovaleric acid but with a bromine atom instead of chlorine.

4-Chlorobutyric Acid: A shorter chain analog with the chlorine atom at the fourth carbon position.

5-Chlorovaleroyl Chloride: The acid chloride derivative of this compound.

Uniqueness:

Biological Activity

5-Chlorovaleric acid (C5H9ClO2), also known as 5-chloropentanoic acid, is an organic compound that has garnered attention due to its diverse biological activities and applications in pharmaceutical chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and implications in medicinal chemistry.

This compound is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol. It can be synthesized through various methods, including:

- From 1,4-Dichlorobutane and Sodium Cyanide : This method yields 5-chlorovaleronitrile, which can be hydrolyzed to obtain this compound.

- From 1-Bromo-3-Chloropropane and Diethyl Malonate : In this route, the reaction occurs in the presence of potassium carbonate to form the desired product.

The compound's structure features a chlorine atom at the fifth carbon position of valeric acid, enhancing its reactivity as an alkylating agent capable of interacting with nucleophiles such as amines and alcohols .

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This property allows it to form covalent bonds with nucleophiles, leading to various biochemical transformations. The presence of the chlorine atom increases the electrophilicity of the compound, facilitating reactions that are crucial in drug synthesis and development.

Key Reactions:

- Hydrolysis : Converts this compound into valeric acid and hydrochloric acid.

- Substitution Reactions : Reacts with amines to form amides, with alcohols to produce esters, and with thiols to generate thioesters.

Pharmaceutical Intermediates

This compound is significant in synthesizing various pharmaceutical compounds. It serves as a precursor for:

- Antiepileptic Drugs : Notably involved in the synthesis of Levetiracetam.

- Antiviral Agents : Used in producing Famciclovir and other antiviral drugs .

Case Studies

-

Synthesis of Haptens :

- Research indicates that this compound is employed to derivatize L-hydroxyproline for creating haptens used in antibody preparation. This application highlights its utility in immunological studies and diagnostics.

- Antibacterial Activity :

Toxicological Profile

Despite its beneficial applications, this compound is classified under hazardous materials due to its potential toxicity. It is essential to handle this compound with care, following appropriate safety guidelines during laboratory use.

Properties

IUPAC Name |

5-chloropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDKDWNIPOSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149767 | |

| Record name | 5-Chlorovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-46-6 | |

| Record name | 5-Chloropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PGL46Y9GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 5-chlorovaleric acid in chemical synthesis?

A1: this compound serves as a versatile building block in various synthetic applications. For instance, it is utilized in the synthesis of carboxyalkyl chitosan derivatives. [] These derivatives demonstrate improved solubility in various solvents and exhibit enhanced antibacterial activity compared to unmodified chitosan. [] Additionally, this compound plays a crucial role in synthesizing a hapten for generating monoclonal antibodies against L-hydroxyproline, a marker for hydrolyzed animal protein in food. []

Q2: Can you explain the role of this compound in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride?

A2: this compound is not directly used in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride. The process starts with 1,4-dichlorobutane reacting with sodium cyanide to yield 5-chlorovaleronitrile and adiponitrile. [] These nitriles are then hydrolyzed to this compound and adipic acid, respectively. [] Finally, both acids react with thionyl chloride to produce the desired 5-chloro-valeryl chloride and adipoyl chloride. []

Q3: How does this compound contribute to the study of cooperative hydrogen bonds in macromolecules?

A3: this compound serves as a univalent hydrogen bond donor in studies investigating cooperative hydrogen bonding. Researchers compared its interaction with poly(4-vinylpyridine) (PVP) to that of bivalent donors like glutaric and adipic acid. [] This comparison helped determine the extent of hydrogen bond cooperativity, which is influenced by factors like the proximity effect. []

Q4: What insights did the study on methacrylate polymers reveal about the reactivity of this compound?

A4: In a study on methacrylate polymers, this compound reacted with ethyl α-chloromethylacrylate to form an ester derivative in a single-step process. [] This derivatization facilitated the synthesis of novel methacrylate polymers, highlighting the reactivity of this compound's carboxylic acid group towards esterification. []

Q5: Has this compound been identified in natural sources?

A5: Yes, this compound was identified as one of the constituents in the leaves and roots of Combretum paniculatum. [] This plant is traditionally used for its medicinal properties in treating various ailments, including diarrhea, dysentery, and liver issues. []

Q6: Are there any environmental concerns regarding dipyridine derivatives synthesized using this compound?

A6: Research indicates that dipyridine derivatives, including those synthesized using this compound, can pose environmental risks due to their widespread use. [] Studies have investigated the use of activated carbon as a potential adsorbent for removing these compounds from aqueous solutions. []

Q7: What is the structural characterization of this compound?

A7: this compound has the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. While the provided research doesn't offer detailed spectroscopic data, its structure can be characterized by techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).

Q8: What are the potential future research directions for this compound?

A8: Further research could explore the optimization of the simultaneous synthesis of 5-chloro-valeryl chloride and adipoyl chloride using this compound as an intermediate to improve yields and minimize waste. [] Investigating the potential of this compound derivatives as antibacterial agents, building upon the findings with carboxyalkyl chitosan derivatives, is another promising area. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.